Methyl 2-amino-4-chloro-6-methylbenzoate
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Overview
Description
Methyl 2-amino-4-chloro-6-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-chloro-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-chloro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-chloro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.
Major Products Formed:
Substitution: Formation of 2-amino-4-substituted-6-methylbenzoates.
Oxidation: Formation of 2-nitro-4-chloro-6-methylbenzoate.
Reduction: Formation of 2-amino-4-chloro-6-methylbenzyl alcohol.
Scientific Research Applications
Methyl 2-amino-4-chloro-6-methylbenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-chloro-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Methyl 2-amino-4-chlorobenzoate: Lacks the methyl group at the 6-position.
Methyl 2-amino-6-methylbenzoate: Lacks the chloro group at the 4-position.
Methyl 2-amino-4-methylbenzoate: Lacks the chloro group at the 4-position and has a methyl group at the 4-position instead.
Uniqueness: Methyl 2-amino-4-chloro-6-methylbenzoate is unique due to the combination of the amino, chloro, and methyl ester groups on the benzene ring. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-6-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
WKRQSYDRXNUBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)N)Cl |
Origin of Product |
United States |
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